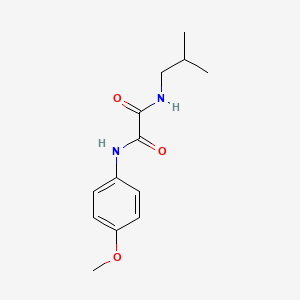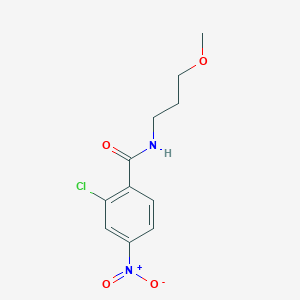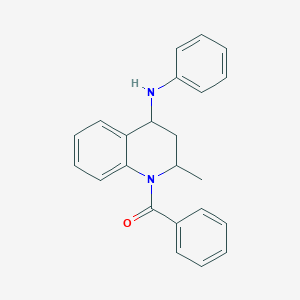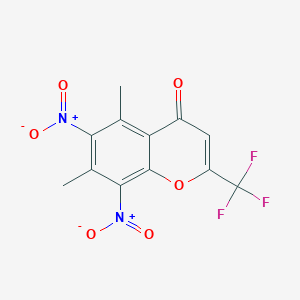![molecular formula C21H23NO3 B11643521 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11643521.png)
8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンは、シクロヘプタ[c]ピロール誘導体のクラスに属する複雑な有機化合物です。この化合物は、エトキシ基とジメチルシクロヘプタ[c]ピロールコアを含むその独自の構造によって特徴付けられます。
準備方法
合成ルートと反応条件
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。反応条件には、通常、触媒、溶媒、および所望の生成物の収率と純度を確保するための特定の温度と圧力の設定が含まれます。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、通常、連続フローリアクター、高度な精製技術、および最終製品の一貫性と品質を確保するための厳格な品質管理対策が含まれます。
化学反応の分析
反応の種類
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: エトキシフェニル基の存在により、特に求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でハロゲンやニトロ化剤などの求電子試薬。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究アプリケーション
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 特に創薬における潜在的な治療用途について探求されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節することにより、その効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2-エトキシ-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オン
- 4-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オン
独自性
8-エトキシ-2-(4-エトキシフェニル)-1,3-ジメチルシクロヘプタ[c]ピロール-4(2H)-オンは、エトキシ基の存在やシクロヘプタ[c]ピロールコアなどの特定の構造的特徴により、ユニークです。
類似化合物との比較
Similar Compounds
- 2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
- 8-METHOXY-2-(4-METHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
Uniqueness
Compared to similar compounds, 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
4-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C21H23NO3/c1-5-24-17-12-10-16(11-13-17)22-14(3)20-18(23)8-7-9-19(25-6-2)21(20)15(22)4/h7-13H,5-6H2,1-4H3 |
InChIキー |
IBGGEPKJZZEQSR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)
![ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11643527.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11643532.png)
